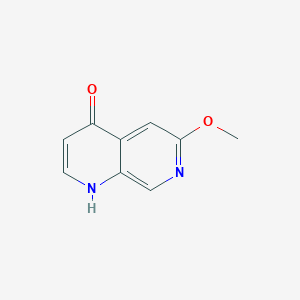![molecular formula C8H7NO2 B1424467 Benzo[d]isoxazol-3-ylmethanol CAS No. 181144-26-3](/img/structure/B1424467.png)
Benzo[d]isoxazol-3-ylmethanol
Descripción general
Descripción
Benzo[d]isoxazol-3-ylmethanol is a heterocyclic compound that contains both oxygen and nitrogen atoms within its ring structure This compound is part of the isoxazole family, which is known for its significant biological and pharmacological activities
Mecanismo De Acción
Target of Action
Benzo[d]isoxazol-3-ylmethanol, also known as 3-Hydroxymethylbenzo[d]isoxazole, has been found to target the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 (PD-1/PD-L1) immune checkpoint . This checkpoint plays a crucial role in cancer immunotherapy . The compound has also been associated with the Bromodomain-containing protein 4 (BRD4) , which is linked to various diseases and is a significant target for cancer and inflammation treatment .
Mode of Action
The compound interacts with its targets, leading to significant changes. For instance, it acts as a small-molecule inhibitor against the PD-1/PD-L1 immune checkpoint . It also exhibits high binding affinity to BRD4 . The compound’s interaction with these targets disrupts their normal function, thereby exerting its therapeutic effects.
Biochemical Pathways
The compound affects the acetylation level on histones , a classical post-translational modification in the field of epigenetics . This modification plays a crucial role in the regulation of chromatin structure, which can be accessed by DNA and RNA polymerases as well as transcription factors, resulting in the activation of gene transcription .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibitory activity against the PD-1/PD-L1 immune checkpoint and BRD4 . By inhibiting these targets, the compound can potentially disrupt the progression of various diseases, including cancer and inflammation .
Análisis Bioquímico
Cellular Effects
Isoxazoles have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Isoxazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 3-Hydroxymethylbenzo[d]isoxazole at different dosages in animal models have not been reported. Studies on similar isoxazole compounds have shown that their effects can vary with dosage, and high doses can sometimes lead to toxic or adverse effects .
Metabolic Pathways
Isoxazoles can be involved in various metabolic pathways, interacting with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Isoxazoles can interact with various transporters or binding proteins, which can affect their localization or accumulation .
Subcellular Localization
Isoxazoles can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]isoxazol-3-ylmethanol typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of nitrile oxides with alkenes or alkynes. For instance, the reaction of a nitrile oxide with an alkyne can yield the desired isoxazole ring. This reaction is often catalyzed by copper (I) or ruthenium (II) to enhance the yield and selectivity .
Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents. This approach is advantageous due to its mild reaction conditions and high regioselectivity .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of metal-free catalysts and eco-friendly solvents is also being explored to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Benzo[d]isoxazol-3-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-Carboxybenzo[d]isoxazole.
Reduction: this compound alcohol.
Substitution: 3-Bromobenzo[d]isoxazole.
Aplicaciones Científicas De Investigación
Benzo[d]isoxazol-3-ylmethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methylbenzo[d]isoxazole
- 3-Phenylbenzo[d]isoxazole
- 3-Chlorobenzo[d]isoxazole
Uniqueness
Benzo[d]isoxazol-3-ylmethanol is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and potential for forming hydrogen bonds. This makes it more versatile in chemical synthesis and increases its potential biological activity compared to its analogs .
Propiedades
IUPAC Name |
1,2-benzoxazol-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-5-7-6-3-1-2-4-8(6)11-9-7/h1-4,10H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBMDFKAIJJQJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10705317 | |
| Record name | (1,2-Benzoxazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10705317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181144-26-3 | |
| Record name | 1,2-Benzisoxazole-3-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=181144-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,2-Benzoxazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10705317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1424385.png)
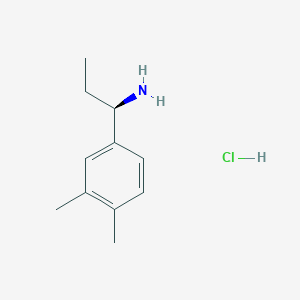
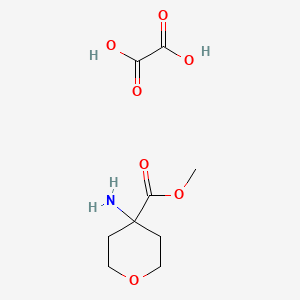
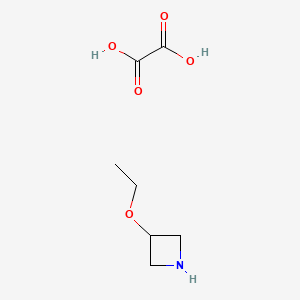
![(4R,12aS)-N-(2,4-difluorobenzyl)-7-methoxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-[1,3]oxazino[3,2-d]pyrido[1,2-a]pyrazine-9-carboxamide](/img/structure/B1424391.png)
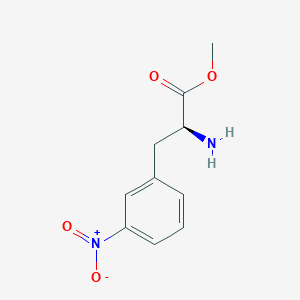




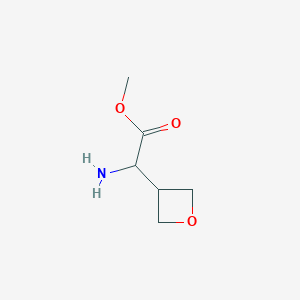

![N-hydroxy-3-[(phenylsulfanyl)methyl]furan-2-carboxamide](/img/structure/B1424404.png)
